ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate is a chemical compound with the molecular formula C8H7ClF2N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate typically involves the reaction of 6-chloropyridazine with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the compound into more oxidized forms, such as carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions and ultimately exerting its biological effects.
Comparison with Similar Compounds
Ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridazin-3-yl)acetate: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
Ethyl 2-(6-bromopyridazin-3-yl)-2,2-difluoroacetate: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate: Has only one fluorine atom, which may influence its stability and reactivity.
The unique combination of the chloropyridazinyl and difluoroacetate moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1208249-85-7 |
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Molecular Formula |
C8H7ClF2N2O2 |
Molecular Weight |
236.6031864 |
Synonyms |
ethyl 2-(6-chloropyridazin-3-yl)-2,2-difluoroacetate |
Origin of Product |
United States |
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